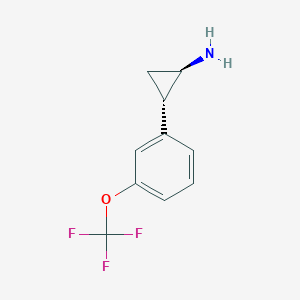

trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine

Description

trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural rigidity (imparted by the cyclopropane ring) and the electron-withdrawing nature of the trifluoromethoxy group, which may enhance metabolic stability and receptor binding.

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 |

InChI Key |

RHBOQYYBPJRJGL-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=CC=C2)OC(F)(F)F |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the trifluoromethoxy group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of novel trifluoromethoxylation reagents has facilitated the large-scale synthesis of trifluoromethoxy-containing compounds .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It may serve as a lead compound in drug discovery and development .

Medicine: In medicine, the compound’s trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. This makes it a promising candidate for the development of new drugs .

Industry: Industrially, the compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can influence its interaction with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine with structurally related cyclopropane derivatives, focusing on substituent effects, stereochemistry, and pharmacological properties.

Substituent Effects on the Phenyl Ring

Key analogs differ in the substituent type and position on the phenyl ring, which critically influence physicochemical properties and receptor interactions:

Notes:

- Para-substituted analogs (e.g., -Cl, -F) exhibit variable CNS-MPO scores, reflecting trade-offs between lipophilicity and blood-brain barrier penetration .

Stereochemical Considerations

Enantiomeric forms of cyclopropane derivatives can exhibit distinct pharmacological profiles. For example:

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA): This enantiomer is explicitly commercialized (EC 606-906-8) and highlights the importance of stereochemistry in optimizing receptor selectivity .

- (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine : The stereospecific synthesis of this compound underscores the relevance of chiral centers in modulating biological activity .

Implication : The trans-configuration of trans-2-(3-(Trifluoromethoxy)phenyl)... may confer advantages in receptor docking compared to cis-analogs, though experimental data are needed.

Pharmacological and Physicochemical Optimization

- CNS-MPO Scores : Secondary amines (e.g., trans-2-(4-fluorophenyl)...) generally achieve higher CNS-MPO scores (>4.0) than tertiary amines due to reduced lipophilicity and improved solubility .

- Synthetic Modifications : N-alkylation (e.g., with 2-bromoethan-1-ol) or substitutions on the phenyl ring (e.g., -OCH₃, -CF₃) are common strategies to fine-tune pharmacokinetic properties .

Biological Activity

Trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine is a cyclopropane derivative notable for its potential biological activity, particularly as a ligand for sigma receptors. This compound's unique trifluoromethoxy substitution enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO, with a molecular weight of approximately 237.65 g/mol. The structural features include:

- Cyclopropane ring: Provides rigidity and influences conformational properties.

- Trifluoromethoxy group: Enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.

Sigma Receptor Interaction

Research indicates that this compound acts as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes, including mood regulation and pain perception. Compounds that target these receptors may have therapeutic applications for conditions such as depression and anxiety disorders.

Binding Affinity Studies

Studies have demonstrated that fluorinated cyclopropanamines exhibit significant binding affinity to sigma receptors. For instance, the binding studies reveal that structural modifications on the phenyl ring can significantly influence the pharmacological profile of the compound.

| Compound | Binding Affinity (Ki, nM) | Receptor Type |

|---|---|---|

| This compound | TBD | Sigma |

| Related Cyclopropanamines | Varies | Sigma |

The mechanism by which this compound exerts its biological effects primarily involves its interaction with sigma receptors. The trifluoromethoxy group likely enhances its interaction with these receptors through increased hydrophobic interactions, while the cyclopropane structure contributes to conformational stability.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of sigma receptor ligands included this compound as one of the candidates. The results indicated that compounds with high affinity for sigma receptors exhibited significant antidepressant-like effects in animal models, suggesting a potential pathway for therapeutic development.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of various analogs revealed that modifications to the cyclopropane moiety and phenyl substituents could enhance receptor selectivity and potency. For example, substituents at specific positions on the phenyl ring were found to increase binding affinity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.